tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate

Catalog No.
S12812802
CAS No.
M.F
C15H23N3O3
M. Wt
293.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}...

Product Name

tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate

IUPAC Name

tert-butyl 2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-13(19)10-18(4)9-11-5-7-12(8-6-11)14(16)17-20/h5-8,20H,9-10H2,1-4H3,(H2,16,17)

InChI Key

YPYCLXQLGNZYGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C(=NO)N

Isomeric SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)/C(=N/O)/N

Tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate is a complex organic compound characterized by its unique structure that includes a tert-butyl group, an amino group, and a hydroxyimino substituent attached to a benzyl moiety. This compound falls within the category of amino acid derivatives and has potential applications in medicinal chemistry due to its structural components that may interact with biological systems.

Typical for amino acid derivatives. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester bond in the glycine moiety may undergo hydrolysis, leading to the release of tert-butyl alcohol and the corresponding amino acid.
  • Formation of Hydroxyimines: The hydroxyimino group can undergo tautomerization and condensation reactions, potentially forming more complex structures or participating in cyclization processes.

Research into the biological activity of tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate suggests potential therapeutic effects. Compounds with similar structures have been studied for:

  • Antimicrobial Activity: Some derivatives exhibit inhibitory effects against various bacterial strains.
  • Anticancer Properties: Certain amino acid derivatives are known to have cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
  • Neuroprotective Effects: Compounds with similar structural motifs have been investigated for their ability to protect neuronal cells from damage.

The synthesis of tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate can be achieved through several methods:

  • Condensation Reaction: Starting from tert-butyl glycinate and 4-formylbenzylamine, a condensation reaction can yield the desired compound. The reaction typically requires an acidic catalyst and may involve subsequent reduction steps to form the hydroxyimino functionality.
  • Multi-Step Synthesis: A more complex approach could involve the protection of functional groups, followed by sequential reactions including alkylation and imine formation.
  • Use of Catalysts: Employing transition metal catalysts may enhance reaction efficiency and selectivity during synthesis.

The applications of tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate are diverse:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.
  • Chemical Biology: The compound can be utilized in studies exploring enzyme interactions or as a probe in biological assays.
  • Agricultural Chemistry: Similar compounds have been explored as agrochemicals due to their bioactive properties.

Interaction studies involving tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate could focus on:

  • Protein Binding Assays: Understanding how this compound interacts with specific proteins may reveal its mechanism of action.
  • Receptor Binding Studies: Investigating affinity towards various biological receptors could help elucidate its pharmacological profile.
  • Metabolic Pathway Analysis: Studying how this compound is metabolized in vivo could provide insights into its efficacy and safety profile.

Several compounds share structural similarities with tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate, including:

  • N-benzyl-N-methylglycine - Lacks the hydroxyimino group but shares the benzyl and methylglycine moieties.
  • tert-butyl glycinate - A simpler derivative that provides insights into the effects of additional functional groups.
  • 4-amino-2-hydroxybenzaldehyde - Contains an amino group and an aldehyde but lacks the glycine structure.

Comparison Table

Compound NameKey FeaturesUnique Aspects
Tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinateContains both hydroxyimino and glycine moietiesPotential dual activity (antimicrobial & anticancer)
N-benzyl-N-methylglycineBenzyl and methylglycine structureSimpler structure without hydroxyimino functionality
Tert-butyl glycinateBasic amino acid derivativeLacks aromatic substitution
4-amino-2-hydroxybenzaldehydeAromatic amine with aldehydeDoes not contain glycine or tert-butyl groups

This comparison highlights the unique aspects of tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate, particularly its potential for diverse biological activity due to its complex structure.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

293.17394160 g/mol

Monoisotopic Mass

293.17394160 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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